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Compound of Interest

Compound Name: Ethyl 3-chloro-4-iodobenzoate

Cat. No.: B1385993 Get Quote

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of Ethyl 3-chloro-4-iodobenzoate, a key

bifunctional building block in modern organic synthesis. Its unique substitution pattern,

featuring two distinct halogens on the aromatic ring, allows for selective and sequential

functionalization, making it a valuable intermediate in the fields of medicinal chemistry,

agrochemicals, and materials science. This document delves into its core physicochemical

properties, spectroscopic signature, synthetic routes, and chemical reactivity, with a focus on its

application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical & Structural Data
Ethyl 3-chloro-4-iodobenzoate is a halogenated aromatic ester that typically presents as a

solid at room temperature.[1] The presence of both a chloro and an iodo substituent on the

benzene ring, along with an ethyl ester group, provides multiple sites for chemical modification.

The key physical and chemical properties are summarized below.
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Property Value Reference(s)

CAS Number 874831-02-4 [1][2][3]

Molecular Formula C₉H₈ClIO₂ [1][2]

Molecular Weight 310.52 g/mol [1][3]

Appearance Solid [1]

Melting Point 38 - 40 °C [1]

IUPAC Name ethyl 3-chloro-4-iodobenzoate [1]

Canonical SMILES
CCOC(=O)C1=CC=C(I)C(Cl)=

C1
[1]

InChI Key
MOHOSKBBZXBCTR-

UHFFFAOYSA-N
[1]

Spectroscopic Profile (Predicted)
While specific spectral data is not readily available in the search results, a predictive analysis

based on the molecular structure and data from analogous compounds allows for a reliable

characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic and ethyl group protons.

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets

or distinct doublets and doublets of doublets in the downfield region (typically δ 7.5-8.5 ppm).

The proton ortho to the ester group will be the most deshielded.

Ethyl Protons: The ethyl ester will produce a characteristic quartet for the methylene protons

(-OCH₂CH₃) around δ 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.4

ppm, with a coupling constant (J) of approximately 7 Hz.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The

carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The

aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly attached to
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the halogens showing characteristic shifts. The methylene and methyl carbons of the ethyl

group will appear upfield.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the

presence of chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak (M⁺) would be observed at m/z

310, with a smaller M+2 peak at m/z 312.

Synthesis of Ethyl 3-chloro-4-iodobenzoate
The most direct and common method for synthesizing ethyl esters of benzoic acids is the

Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an

excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The

equilibrium is driven towards the product by using the alcohol as both a reactant and the

solvent.

Proposed Synthetic Workflow: Fischer Esterification
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Reaction Setup

Reaction

Workup & Isolation

Purification

Combine 3-chloro-4-iodobenzoic acid, excess ethanol, and catalytic H₂SO₄ in a round-bottom flask

Heat the mixture to reflux for several hours

Cool mixture to room temperature

Remove excess ethanol via rotary evaporation

Dissolve residue in an organic solvent (e.g., ethyl acetate)

Wash with saturated NaHCO₃ solution to neutralize acid

Wash with brine

Dry organic layer over anhydrous Na₂SO₄

Filter and concentrate the solution

Purify crude product via column chromatography or distillation

Obtain pure Ethyl 3-chloro-4-iodobenzoate

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of Ethyl 3-chloro-4-iodobenzoate.
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Detailed Experimental Protocol: Synthesis
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a

magnetic stir bar, combine 3-chloro-4-iodobenzoic acid (1.0 eq.), absolute ethanol (10-20

eq., serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1

eq.).

Heating: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the flask to room temperature. Reduce the

volume of the solvent using a rotary evaporator.

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the

organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until

effervescence ceases), and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product. Further purification can be achieved by

column chromatography on silica gel or Kugelrohr distillation.[5]

Chemical Reactivity and Synthetic Applications
The primary utility of Ethyl 3-chloro-4-iodobenzoate in synthesis stems from the differential

reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker

and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodo position the

preferred site for oxidative addition to a low-valent metal catalyst, such as Palladium(0),

enabling selective cross-coupling reactions.[6][7]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an

organohalide and an organoboron compound.[8][9] Ethyl 3-chloro-4-iodobenzoate is an

excellent substrate, reacting selectively at the C-I bond.[7]

Causality of Experimental Choices:
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Catalyst: A Palladium(0) source is required. Pd(PPh₃)₄ is often used as it is pre-activated.

Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, which is

reduced in situ to the active Pd(0) species.[7][9]

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the

boronic acid and facilitating the transfer of the organic group to the palladium center.[7][9]

Solvent: A mixed solvent system, often containing water (e.g., Dioxane/Water or

Toluene/Ethanol/Water), is used to dissolve both the organic-soluble halide and the often

water-soluble inorganic base.[7]
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Pd(0)L₂Oxidative
Addition

Ar-Pd(II)-I(L)₂

Transmetalation Ar-Pd(II)-Ar'(L)₂

Reductive
Elimination Ar-Ar'

Ar-I

Ar'-B(OH)₂ + Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

Reaction Setup: To a dry flask, add Ethyl 3-chloro-4-iodobenzoate (1.0 eq.), the desired

arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for

instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Add a degassed

solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[10]

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's

progress by TLC or LC-MS.[10]

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel to yield the 4-aryl-3-chlorobenzoate product.[7]

Heck-Mizoroki Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene,

providing a powerful method for C-C bond formation.[11][12] The reaction proceeds selectively

at the C-I bond of Ethyl 3-chloro-4-iodobenzoate.[13] The catalytic cycle involves oxidative

addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene and

subsequent β-hydride elimination to release the product and regenerate the catalyst.[14] A

base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen iodide

formed during the cycle.[13]

Other Potential Reactions
Sonogashira Coupling: The C-I bond can readily participate in Sonogashira coupling with

terminal alkynes to form aryl-alkyne structures.[15]
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Buchwald-Hartwig Amination: This reaction could be used to form C-N bonds at the iodo

position.

Sequential Couplings: A key application is the sequential functionalization. First, a coupling

reaction is performed at the more reactive iodo position. The resulting product, which still

contains the chloro substituent, can then undergo a second, often more forcing, coupling

reaction at the chloro position, enabling the synthesis of complex, unsymmetrically

substituted biaryl compounds.

Safety and Handling
Ethyl 3-chloro-4-iodobenzoate is classified as an irritant.[1] Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Handle in a well-ventilated area or a chemical fume hood.

Conclusion
Ethyl 3-chloro-4-iodobenzoate is a highly versatile and valuable intermediate for synthetic

chemists. Its defining feature is the differential reactivity of the C-I and C-Cl bonds, which

allows for selective, site-specific modifications through well-established palladium-catalyzed
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cross-coupling reactions. This predictable reactivity, combined with its straightforward

synthesis, makes it an essential tool for constructing complex molecular architectures required

for the discovery and development of new pharmaceuticals, agrochemicals, and functional

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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